molecular formula C21H26O11 B097551 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside CAS No. 17042-40-9

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No. B097551
CAS RN: 17042-40-9
M. Wt: 454.4 g/mol
InChI Key: RPHXBVOPPUTUES-MJCUULBUSA-N
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Description

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic derivative of mannose, a naturally occurring monosaccharide. It is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring and a methoxyphenyl group at the first position. This compound is of interest due to its potential applications in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological recognition processes and drug development.

Synthesis Analysis

The synthesis of related mannopyranoside derivatives has been reported using selective protecting groups and methylation techniques. For instance, the synthesis of various methyl ethers of methyl α-D-mannopyranoside was achieved by employing benzoyl protecting groups and methylation with diazomethane . Similarly, the synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides involved the use of benzylidene and acetyl protecting groups, followed by chemoselective reduction . These methods highlight the importance of protecting group strategies in the synthesis of mannopyranoside derivatives, which could be applicable to the synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives can be elucidated using crystallographic techniques. For example, the crystal structure of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside was determined to be in the orthorhombic system with specific unit cell dimensions, revealing that it is an α-anomer and providing evidence of intramolecular and intermolecular hydrogen bonding . This information is crucial for understanding the three-dimensional conformation and reactivity of such compounds.

Chemical Reactions Analysis

Mannopyranoside derivatives can undergo various chemical reactions, which are essential for their transformation into more complex structures. The study of diastereoisomers of methyl 4-O-(1-ethoxyethyl)-α-D-mannopyranoside showed differences in their physical properties due to the presence of an axially attached methyl group, suggesting different reactivities based on stereochemistry . Additionally, the conversion of azido to amino groups and subsequent reactions with other molecules, as reported for the synthesis of the terminal unit of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa, demonstrates the versatility of mannopyranoside derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of mannopyranoside derivatives can be characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as thin-layer chromatography (TLC). Significant differences in these properties were observed among diastereoisomers of mannopyranoside derivatives, which can be attributed to their molecular structure and the presence of different protecting groups . The crystallographic study also contributes to the understanding of the physical properties by revealing the solid-state structure of the compounds .

Scientific Research Applications

Synthetic Antigens and Vaccine Research

Research into synthetic antigens has utilized derivatives similar to 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside for the synthesis of complex saccharides that mimic structures found on the surface of pathogens. For example, studies have synthesized compounds that mimic the O-antigen of Vibrio cholerae, which could have implications for vaccine development or the study of bacterial pathogenesis (Lei, Ogawa, & Kováč, 1995), (Lei, Ogawa, & Kováč, 1996).

Glycoconjugate Synthesis

The synthesis of glycoconjugates, which are molecules that consist of a carbohydrate attached to a protein or lipid, often employs intermediates like 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside. These glycoconjugates have applications in studying carbohydrate-lectin interactions, which are crucial for understanding cellular communication, immune responses, and pathogen recognition. An example of this application is the preparation of conjugates containing fluorochromes for the study of carbohydrate-lectin interactions, as well as conjugates with phospholipids for the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).

Oligosaccharide Synthesis for Biological Studies

The synthesis of high-mannose-type N-glycans, such as pentasaccharide and hexasaccharide related to N-glycans, demonstrates the application of derivatives of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside in constructing biologically relevant oligosaccharides. These synthesized oligosaccharides are used to study the structure and function of glycoproteins, with implications for understanding diseases, immune responses, and developing therapeutic agents (Jiang, Liang, Jin, Lu, Dong, Wang, & Zhang, 2015).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXBVOPPUTUES-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536903
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

CAS RN

17042-40-9
Record name α-D-Mannopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17042-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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